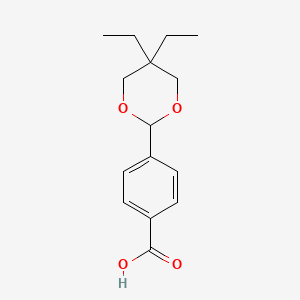
4-(5,5-Diethyl-1,3-dioxan-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,5-Diethyl-1,3-dioxan-2-yl)benzoic acid is an organic compound with the molecular formula C15H20O4. It is characterized by the presence of a benzoic acid moiety attached to a 1,3-dioxane ring substituted with two ethyl groups. This compound is used in various chemical and industrial applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,5-Diethyl-1,3-dioxan-2-yl)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 5,5-diethyl-1,3-dioxane-2-one under acidic conditions. The reaction is carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(5,5-Diethyl-1,3-dioxan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoic acid moiety yields carboxylic acids, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
4-(5,5-Diethyl-1,3-dioxan-2-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(5,5-Diethyl-1,3-dioxan-2-yl)benzoic acid involves its interaction with specific molecular targets. The benzoic acid moiety can interact with enzymes and receptors, influencing various biochemical pathways. The 1,3-dioxane ring provides structural stability and can modulate the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzoic acid: Similar in structure but with methyl groups instead of ethyl groups.
4-(5,5-Diethyl-1,3-dioxan-2-yl)benzaldehyde: Contains an aldehyde group instead of a carboxylic acid.
Uniqueness
4-(5,5-Diethyl-1,3-dioxan-2-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 1,3-dioxane ring enhances its stability and reactivity, making it valuable in various applications .
Biological Activity
4-(5,5-Diethyl-1,3-dioxan-2-yl)benzoic acid is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its anti-inflammatory properties and other pharmacological activities.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a benzoic acid moiety linked to a dioxane ring, which may contribute to its biological properties.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory activity. In a study utilizing carrageenan-induced paw edema in rats, the compound demonstrated dose-dependent inhibition of edema formation. The results are summarized in Table 1.
| Dose (mg/kg) | Edema Inhibition (%) |
|---|---|
| 5 | 25.0 |
| 25 | 48.9 |
| 125 | 63.1 |
The compound's efficacy was comparable to that of diclofenac, a well-known non-steroidal anti-inflammatory drug (NSAID) .
The mechanism underlying the anti-inflammatory effects of this compound may involve the inhibition of prostaglandin synthesis. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .
Pharmacological Studies
Several pharmacological evaluations have been conducted to assess the safety and efficacy of this compound. These studies typically involve:
- Acute Toxicity Testing : Initial assessments indicate that the compound has a favorable safety profile with no significant adverse effects observed at therapeutic doses.
- Chronic Toxicity Assessments : Long-term studies are necessary to fully understand the safety profile and potential side effects associated with prolonged use.
Case Studies
A notable case study involved administering varying doses of the compound in a controlled environment to evaluate its anti-inflammatory effects over time. Results indicated that higher doses not only reduced inflammation but also improved mobility in subjects suffering from inflammatory conditions .
Properties
Molecular Formula |
C15H20O4 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
4-(5,5-diethyl-1,3-dioxan-2-yl)benzoic acid |
InChI |
InChI=1S/C15H20O4/c1-3-15(4-2)9-18-14(19-10-15)12-7-5-11(6-8-12)13(16)17/h5-8,14H,3-4,9-10H2,1-2H3,(H,16,17) |
InChI Key |
ALVSEZZLFXRSRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(OC1)C2=CC=C(C=C2)C(=O)O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















